molecular formula C23H22N4O4S B3288435 (4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852134-60-2

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No. B3288435
CAS RN: 852134-60-2
M. Wt: 450.5 g/mol
InChI Key: NTUJACGIARZOTJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a piperazine ring, an imidazo[2,1-b]thiazole ring, and a phenyl ring . It is related to a class of compounds that have been studied for their anti-tubercular activity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic activities. Notably, compounds like (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide and (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown promise in this regard .

Antibacterial Potential

While specific data on the compound itself is scarce, indole derivatives have been investigated for their antibacterial properties. Further research could explore its efficacy against bacterial pathogens .

Antitubercular Activity

Considering the urgent need for new antitubercular agents, the compound’s structure warrants attention. Novel derivatives containing similar piperazine and thiazole motifs have been designed and evaluated for anti-tubercular activity .

Antioxidant Effects

Although direct evidence for this compound is lacking, indole derivatives often exhibit antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for further investigation .

Anticancer Potential

Indole-based compounds have been explored as potential anticancer agents. While specific studies on this compound are limited, its unique structure may contribute to its cytotoxic effects or interactions with cancer-related pathways .

properties

IUPAC Name

furan-2-yl-[4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-15-20(22(29)26-11-9-25(10-12-26)21(28)19-4-3-13-31-19)32-23-24-18(14-27(15)23)16-5-7-17(30-2)8-6-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUJACGIARZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
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(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
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(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
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(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
Reactant of Route 5
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
Reactant of Route 6
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(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone

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